molecular formula C6H5F4I B14699898 Tetrafluoro(phenyl)-lambda~5~-iodane CAS No. 22121-26-2

Tetrafluoro(phenyl)-lambda~5~-iodane

Cat. No.: B14699898
CAS No.: 22121-26-2
M. Wt: 280.00 g/mol
InChI Key: HOZVQRYJBUHOAD-UHFFFAOYSA-N
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Description

Tetrafluoro(phenyl)-lambda~5~-iodane is a unique organofluorine compound characterized by the presence of four fluorine atoms attached to a phenyl ring, along with an iodine atom in a lambda5 oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluoro(phenyl)-lambda~5~-iodane can be synthesized through the fluorination of phenyl iodide derivatives. One common method involves the reaction of phenyl iodide with a fluorinating agent such as antimony trifluoride (SbF3) or iodine pentafluoride (IF5). The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Tetrafluoro(phenyl)-lambda~5~-iodane undergoes various chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can convert the iodine atom to a lower oxidation state, altering the compound’s reactivity.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrafluoro(phenyl)iodonium salts, while substitution reactions can produce various tetrafluoro(phenyl) derivatives .

Scientific Research Applications

Tetrafluoro(phenyl)-lambda~5~-iodane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrafluoro(phenyl)-lambda~5~-iodane involves its ability to act as a fluorinating agent. The compound can transfer fluorine atoms to other molecules, thereby modifying their chemical properties. This fluorination process is facilitated by the high reactivity of the iodine atom in the lambda5 oxidation state, which can form strong bonds with fluorine atoms. The molecular targets and pathways involved in its action depend on the specific application and the nature of the substrate being fluorinated .

Comparison with Similar Compounds

    Pentafluorophenyl iodide: Similar in structure but with an additional fluorine atom.

    Tetrafluoro(phenyl)-lambda~5~-phosphorane: Contains a phosphorus atom instead of iodine.

    Tetrafluoro(phenyl)-lambda~5~-selenate: Contains a selenium atom instead of iodine.

Uniqueness: Tetrafluoro(phenyl)-lambda~5~-iodane is unique due to the presence of the iodine atom in the lambda5 oxidation state, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in applications requiring selective fluorination and high chemical stability .

Properties

CAS No.

22121-26-2

Molecular Formula

C6H5F4I

Molecular Weight

280.00 g/mol

IUPAC Name

tetrafluoro(phenyl)-λ5-iodane

InChI

InChI=1S/C6H5F4I/c7-11(8,9,10)6-4-2-1-3-5-6/h1-5H

InChI Key

HOZVQRYJBUHOAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)I(F)(F)(F)F

Origin of Product

United States

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